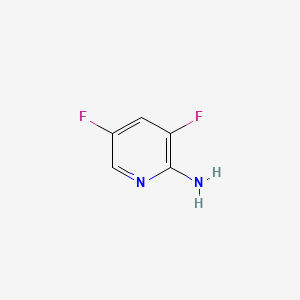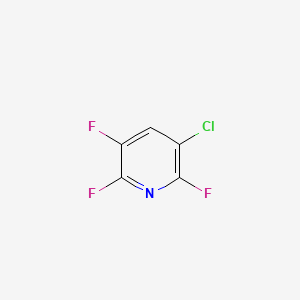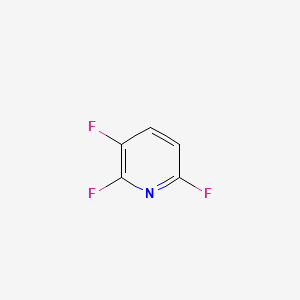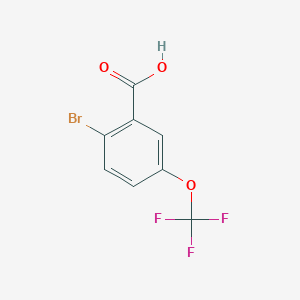
2-溴-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶
描述
The compound of interest, 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a pyridine derivative that has been utilized as a building block in organic synthesis. This compound is particularly relevant in the context of Suzuki coupling reactions, where it can act as a boron-containing reagent to facilitate the formation of carbon-carbon bonds .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a compound with a similar pyridine core, is achieved through a sequence of reactions starting from 2,6-dihydroxy-isonicotinic acid . Although the specific synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not detailed in the provided papers, it can be inferred that similar synthetic strategies, such as halogenation and boronation, may be employed .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined by XRD and confirmed by density functional theory (DFT) calculations . The orientation of the dioxaborolane ring and the bond angles of the BO2 group are crucial structural features that can influence the reactivity and stability of these compounds .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a bromine atom and a dioxaborolane group in the compound suggests that it can participate in cross-coupling reactions. The differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been attributed to the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as revealed by ab initio calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as vibrational frequencies, chemical shifts, and nonlinear optical (NLO) properties, can be studied using spectroscopic methods and computational chemistry. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and its properties were further investigated using DFT . Similarly, the NLO properties and molecular electrostatic potential (MEP) of related compounds have been computed to assess their reactivity and potential applications .
科学研究应用
结构分析和化学反应性
该化合物已与其区域异构体在结构上进行了比较,揭示了二氧杂硼烷环取向和BO(2)基团键角的差异。这些结构差异并不能解释观察到的化学反应性变化,但证实了该化合物的相对稳定性。这种稳定性方面在需要特定取向和键角才能进行所需反应的化学反应中至关重要 (索普科娃-德·奥利维拉·桑托斯等人,2003)。
晶体结构和密度泛函理论 (DFT) 研究
该分子及其衍生物已使用 DFT 研究其分子结构。这些研究表明,DFT 优化的分子结构与通过单晶 X 射线衍射确定的晶体结构一致。这种一致性对于预测这些分子在各种应用中的行为非常重要,尤其是在晶体学和分子建模领域 (黄等人,2021)。
有机中间体的合成和表征
该化合物是作为有机合成中的中间体,特别是在硼酸酯中间体的形成中。它的结构已通过各种光谱方法得到证实,并且它的性质已通过 X 射线衍射和 DFT 计算得到探索。此类研究有助于开发具有化学和材料科学各个领域潜在应用的新型有机化合物和中间体 (杨等人,2021)。
在聚合物合成中的应用
该化合物用于聚合物的合成,例如在制备颜色鲜艳的聚合物中。它有助于聚合物的分子结构,影响它们的性质,如溶解性和颜色。合成的聚合物在材料科学中具有应用,特别是在开发具有特定光学性质的新材料中 (韦尔特利希等人,2012)。
在有机发光二极管 (OLED) 中的用途
该化合物是 OLED 中使用的化合物合成的组成部分。它在开发杂二官能聚芴中所起的作用至关重要,杂二官能聚芴对于 OLED 中明亮而持久的荧光至关重要。此应用在电子行业中至关重要,尤其是在显示技术的发展中 (菲舍尔等人,2013)。
属性
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBELYYUPCOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383345 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
214360-62-0 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214360-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (I) and its regioisomer 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (II)?
A1: The main structural differences between compounds (I) and (II) lie in:
- Orientation of the dioxaborolane ring: The dioxaborolane ring adopts a different orientation relative to the pyridine ring in each isomer [].
- Bond angles within the BO2 group: The bond angles within the boron-oxygen (BO2) group differ between the two isomers [].
Q2: How do the HOMO and LUMO calculations contribute to understanding the reactivity differences between compounds (I) and (II)?
A2: Ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both compounds revealed different electron density distributions []. These variations in HOMO and LUMO distributions correlate with the observed differences in their chemical reactivity, suggesting that the electronic structure plays a crucial role in their reactivity profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



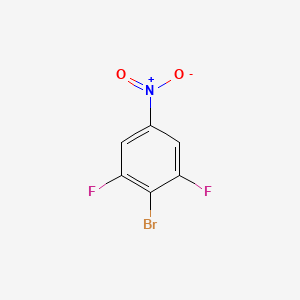
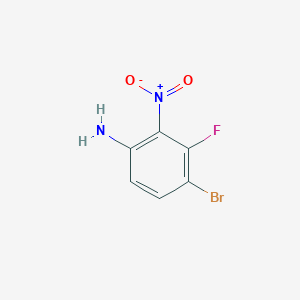



![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)
